MFCD06642246
Description
MFCD06642246 is a brominated and chlorinated phenylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits moderate solubility in polar organic solvents (0.24 mg/mL) and a calculated LogP (octanol-water partition coefficient) of 2.15 (XLOGP3 model), indicating moderate lipophilicity . Its structural features include a boronic acid group (-B(OH)₂) attached to a bromo-chloro-substituted benzene ring, which enables applications in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. Key properties include a high gastrointestinal (GI) absorption score, blood-brain barrier (BBB) permeability, and a synthetic accessibility score of 2.07, suggesting feasible laboratory synthesis .
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-4-2-3-5-17(12)22-11-18(25)24-19-23-10-15(26-19)9-13-8-14(20)6-7-16(13)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQJGCGBELRRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06642246” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification and isolation of intermediate products.
Step 3: Final reaction to produce “this compound” with high purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the quality and consistency of starting materials.
Reaction Optimization: Fine-tuning reaction parameters to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: “MFCD06642246” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
“MFCD06642246” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD06642246” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as in therapeutic applications or as a research tool.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- LogP : 2.15 (XLOGP3)
- Solubility : 0.24 mg/mL (ESOL model)
- Bioactivity : High GI absorption, BBB permeability .
Key Differences:
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid
- Molecular Formula : C₆H₄BBrCl₂O₂
- Molecular Weight : 269.72 g/mol
- LogP : 2.78 (XLOGP3)
- Solubility : 0.18 mg/mL (ESOL model)
- Bioactivity : Lower GI absorption score (0.55) due to increased molecular weight and polarity .
Key Differences:
- Additional Chlorine Substituent : Introduces higher molecular weight and lipophilicity (LogP = 2.78), which may reduce aqueous solubility but enhance binding to hydrophobic catalytic sites.
Data Table: Comparative Properties
| Property | MFCD06642246 | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.72 |
| LogP (XLOGP3) | 2.15 | 2.15 | 2.78 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.18 |
| GI Absorption | High | High | Moderate |
| Synthetic Accessibility | 2.07 | 2.07 | 2.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
